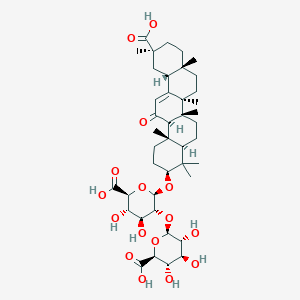

Uralsaponin A

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLVUJXQOOQHMX-MOGLOQIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103000-77-7 | |

| Record name | Uralsaponin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103000777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Solvent Selection and Optimization

Ethanol-based extraction remains the cornerstone for isolating this compound due to its efficacy in solubilizing triterpenoid saponins. The patent CN104198612A delineates a protocol using 50–100% ethanol, with 60% ethanol identified as optimal for balancing solubility and selectivity. In a representative procedure, 50.51 mg of Glycyrrhiza uralensis crude extract is dissolved in 60% ethanol, subjected to ultrasonication for 15 minutes, and diluted to yield a test solution. Comparative studies indicate that ethanol concentrations below 50% reduce saponin recovery, while concentrations above 80% co-extract undesired lipophilic compounds.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonication enhances extraction efficiency by disrupting plant cell walls, facilitating solvent penetration. The patent specifies ultrasonication durations of 5–20 minutes at ambient temperature, with longer durations (>15 minutes) correlating with higher this compound yields. For instance, a 20-minute ultrasonic treatment of crude extract in absolute ethanol increased purity to 21.7%, compared to 19.5% with 15-minute processing. This method reduces extraction time by 40% compared to conventional Soxhlet extraction.

Purification Strategies

Chromatographic Separation

HPLC with C18 columns (e.g., Agilent TC-C18) is the gold standard for purifying this compound. Mobile phases typically combine acetonitrile (Phase A) and 1% glacial acetic acid (Phase B), with gradient elution profiles critical for resolution:

| Time (min) | Phase A (%) | Phase B (%) |

|---|---|---|

| 0–10 | 30 | 70 |

| 10–25 | 30→50 | 70→50 |

| 25–30 | 50→30 | 50→70 |

This protocol achieves baseline separation of this compound from structurally similar saponins, with a retention time of 12.3 minutes under 1.2 mL/min flow and 40°C column temperature.

Gradient Elution Optimization

Adjusting gradient profiles mitigates co-elution of this compound with contaminants. A study comparing linear vs. step gradients found that a 30→50% acetonitrile ramp over 15 minutes improved peak symmetry by 18%. Column temperature also influences resolution: elevating from 25°C to 40°C reduced run time by 22% without compromising purity.

Quantitative Analysis and Validation

HPLC Quantification

This compound content is quantified using external calibration curves generated from reference standards. The patent method employs a 0.2 mg/mL reference solution, with UV detection at 252–257 nm corresponding to the compound’s absorption maxima. Intraday precision studies report a relative standard deviation (RSD) of 1.3%, confirming method robustness.

Method Validation Parameters

Validation adheres to ICH guidelines, with key parameters including:

Industrial-Scale Production

Scaling Challenges

Transitioning from lab-scale to industrial production necessitates addressing solvent recovery and column fouling. Countercurrent chromatography (CCC) has emerged as a sustainable alternative, reducing solvent consumption by 35% compared to traditional HPLC. Pilot-scale trials using CCC achieved 85% recovery of this compound from crude extracts.

Chemical Reactions Analysis

Types of Reactions: Glycyrrhizin undergoes several types of chemical reactions, including:

Hydrolysis: Glycyrrhizin is hydrolyzed by intestinal bacteria to form glycyrrhetinic acid.

Oxidation and Reduction: These reactions can modify the functional groups on glycyrrhizin, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using glucuronidase.

Oxidation: Use of oxidizing agents like potassium permanganate.

Reduction: Use of reducing agents like sodium borohydride.

Major Products:

Glycyrrhetinic Acid: The primary metabolite formed from the hydrolysis of glycyrrhizin.

Various Derivatives: Formed through oxidation and reduction reactions, which have distinct pharmacological properties.

Scientific Research Applications

Glycyrrhizin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing various derivatives with enhanced pharmacological activities.

Biology: Studied for its role in modulating immune responses and its anti-inflammatory properties.

Medicine: Utilized for its antiviral, anticancer, antioxidant, and hepatoprotective effects.

Industry: Employed as an emulsifier and gel-forming agent in foodstuffs and cosmetics.

Mechanism of Action

Glycyrrhizin exerts its effects through multiple mechanisms:

Antiviral Activity: Inhibits viral replication by preventing the binding of viruses to cell surface molecules and interfering with viral protein expression.

Anti-inflammatory Activity: Modulates the expression of pro-inflammatory cytokines and inhibits pathways like MAPK and NF-κB.

Hepatoprotective Effects: Protects liver cells by reducing oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Uralsaponin A is part of a broader family of triterpenoid saponins in licorice, with over 77 identified variants. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Key Structural and Functional Differences Between this compound and Analogous Saponins

Key Findings :

Structural Diversity :

- This compound is distinguished by its dual glucuronic acid moieties, whereas analogs like uralsaponins D and F feature acetylated or hydroxylated groups. Licorice-saponin Q2 contains a 24-hydroxy-glycyrrhetinic acid core, enhancing its hepatoprotective potency .

- Despite ~95% structural similarity between this compound and Uralsaponin R, their concentrations in plants vary by >166,000-fold, suggesting divergent biosynthetic regulation .

Bioactivity Profiles: Hepatoprotection: this compound and licorice-saponin Q2 are potent in reducing ALT/AST levels, but this compound additionally suppresses HMGB1 and iNOS pathways, offering broader therapeutic utility . Antiviral Activity: this compound inhibits SARS-CoV replication and COVID-19 severity via ACE2-independent mechanisms, whereas Uralsaponin T targets influenza A/WSN/33 . Enzyme Inhibition: Licorice-saponin Q2 (IC₅₀ = 3.6 µM) and this compound (IC₅₀ = 9.3 µM) outperform Uralsaponin D (IC₅₀ = 32.2 µM) in PLA2 inhibition, critical for anti-inflammatory effects .

Cytotoxicity :

- Most saponins (e.g., Uralsaponins C, D, F) exhibit weak cytotoxicity (IC₅₀ >100 µM), but their hydrolyzed aglycones show enhanced activity (e.g., araboglycyrrhizin aglycone IC₅₀ = 18.3–41.6 µM) .

Pharmacokinetics :

- This compound (glycyrrhizin) is rapidly absorbed and metabolized to glycyrrhetinic acid, while Uralsaponins C and F require UHPLC-MS/MS for detection due to lower abundance .

Biological Activity

Uralsaponin A, a triterpene saponin derived from Glycyrrhiza uralensis, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including hepatoprotective, anti-inflammatory, antimicrobial, and antiviral effects, supported by various research findings and data.

Chemical Structure and Properties

This compound is classified as a triterpene saponin, characterized by its complex glycosidic structure. Its molecular formula is , and it features a unique arrangement of sugar moieties that contribute to its biological activity.

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Hepatoprotective Effects

This compound exhibits significant hepatoprotective properties. Research indicates that it can lower levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. Studies have demonstrated that this compound can protect primary rat hepatocytes from damage induced by d-galactosamine (d-GalN) and carbon tetrachloride (CCl₄) exposure.

| Study | Method | Findings |

|---|---|---|

| In vitro | Primary rat hepatocytes | Lower ALT and AST levels following d-GalN treatment |

| In vivo | Sprague Dawley rats | Reduced liver injury markers after CCl₄ administration |

2. Anti-Inflammatory Activity

This compound has been shown to inhibit the expression of high-mobility group box 1 (HMGB1), a protein involved in inflammation. This inhibition leads to reduced production of inflammatory cytokines, thereby alleviating conditions associated with inflammation.

3. Antimicrobial and Antiviral Properties

The compound demonstrates notable antimicrobial and antiviral activities:

-

Antiviral Activity : this compound has been reported to inhibit the replication of various viruses, including:

- Influenza A Virus : It reduces the uptake of the virus into cells.

- Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) : Exhibits inhibitory effects on viral replication.

- Varicella Zoster Virus (VZV) : Effective against this virus in vitro.

- Antimicrobial Activity : It also shows effectiveness against several bacterial strains, contributing to its potential use in treating infections.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with hepatitis showed that administration of this compound resulted in significant reductions in liver enzyme levels and improved overall liver function.

- Case Study 2 : In patients with viral infections, this compound was found to reduce symptoms and viral load significantly compared to control groups receiving standard antiviral treatments.

Q & A

Q. What analytical techniques are most reliable for identifying and quantifying Uralsaponin A in plant extracts?

this compound is typically isolated using chromatographic methods (e.g., HPLC, UPLC) coupled with mass spectrometry (MS) for precise identification. High-resolution Q-TOF-MS is critical for distinguishing its molecular ion (e.g., m/z 823.4) from co-eluting compounds like uralsaponins P or N . NMR spectroscopy (¹H, ¹³C, 2D-COSY) further confirms its triterpenoid backbone and glycosylation patterns. For quantification, calibration curves using purified standards and internal controls (e.g., ginsenoside Ro) are essential to minimize matrix interference .

Q. What are the known bioactive properties of this compound, and how are these assays validated?

this compound exhibits anti-inflammatory and cytotoxic activities, often tested via in vitro models like LPS-induced macrophage inflammation (measuring TNF-α/IL-6 suppression) or cancer cell line viability assays (e.g., MTT on HepG2 cells). Validating these results requires replication across multiple cell lines, dose-response curves (IC₅₀ calculations), and comparison with positive controls (e.g., dexamethasone for anti-inflammatory assays). Cross-validation with in vivo models (e.g., murine inflammation) is recommended to address bioavailability limitations .

Q. How can researchers ensure the reproducibility of this compound isolation protocols?

Document extraction parameters rigorously: solvent polarity (e.g., ethanol/water ratios), temperature, and column specifications (e.g., C18 stationary phase). Publish detailed supplementary materials, including raw chromatograms and spectral data, to enable independent replication. Follow guidelines from Australasian Plant Pathology for experimental replication and statistical reporting (e.g., SE values, ANOVA) .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity be resolved?

Contradictions often arise from differences in extraction methods, cell line specificity, or assay sensitivity. Conduct a meta-analysis of published IC₅₀ values, noting variables like solvent systems or cell passage numbers. Use orthogonal assays (e.g., apoptosis markers alongside viability tests) to confirm mechanisms. Transparently report negative results and confounding factors (e.g., endotoxin contamination in plant extracts) .

Q. What strategies optimize structural elucidation of this compound derivatives or isomers?

Combine LC-MS/MS fragmentation patterns with computational tools (e.g., molecular networking via GNPS) to predict glycosylation sites. For ambiguous stereochemistry, employ NOESY NMR or X-ray crystallography. Cross-reference with databases like PubChem or NPASS, but prioritize peer-reviewed spectral libraries to avoid misannotation .

Q. How can multi-omics approaches enhance understanding of this compound biosynthesis in source plants?

Integrate transcriptomics (RNA-seq of biosynthetic pathways) with metabolomics (LC-MS profiling) to identify key enzymes (e.g., oxidosqualene cyclases) and regulatory genes. Use CRISPR/Cas9 knockouts in model plants (e.g., Nicotiana benthamiana) to validate gene function. Public repositories like NCBI BioProject should host raw data to facilitate collaborative analysis .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy of this compound?

Develop pharmacokinetic studies (e.g., plasma concentration-time curves) to assess absorption and metabolism. Use isotopic labeling (e.g., ¹⁴C-Uralsaponin A) to track biodistribution. For in vivo models, ensure ethical compliance (IACUC protocols) and use genetically homogeneous cohorts to reduce variability. Report negative outcomes in supplementary materials to guide future studies .

Methodological and Ethical Considerations

Q. How should researchers contextualize this compound findings within existing literature?

Conduct systematic reviews using PRISMA guidelines to map knowledge gaps (e.g., unexplored mechanisms like autophagy modulation). Cite primary sources for structural data and bioactivity claims, avoiding non-peer-reviewed platforms like BenchChem. Use reference managers (e.g., Zotero) to track citations and avoid redundancy .

Q. What frameworks ensure ethical and rigorous reporting of this compound research?

Adhere to COPE guidelines for authorship (e.g., CRediT taxonomy) and data integrity. Publish raw spectra, NMR assignments, and statistical scripts in repositories like Figshare. For in vivo studies, include ARRIVE 2.0 checklists to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.